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Compound of Interest

Compound Name: 4-Methoxy-5-nitropyridin-2(1H)-one

Cat. No.: B033052 Get Quote

Disclaimer: This document provides a technical overview of 4-Methoxy-5-nitropyridin-2-ol. It is important to note that publicly available experimental

data for this specific compound is limited. Therefore, this guide supplements the available information with established knowledge of chemically relate

compounds and theoretical predictions. All experimental protocols provided are generalized and would require optimization for this specific molecule.

Core Properties
4-Methoxy-5-nitropyridin-2-ol is a substituted nitropyridine derivative. The presence of a nitro group, a methoxy group, and a hydroxyl group on the

pyridine ring suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The pyridin-2-ol moiety exists in tautomer

equilibrium with its corresponding pyridone form, 2-hydroxypyridine.

Table 1: Physicochemical Properties of 4-Methoxy-5-nitropyridin-2-ol

Property Value Source

CAS Number 607373-82-0 [1]

Molecular Formula C₆H₆N₂O₄ [1]

Molecular Weight 170.12 g/mol [1]

Predicted LogP 0.6 PubChem

Predicted Hydrogen Bond Donors 1 PubChem

Predicted Hydrogen Bond Acceptors 5 PubChem

Predicted Rotatable Bond Count 1 PubChem

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 4-Methoxy-5-nitropyridin-2-ol is not readily available in the literature, a plausible

synthetic route can be proposed based on established pyridine chemistry. A common strategy involves the nitration of a corresponding pyridin-2-ol

precursor.

A potential synthetic pathway could start from a commercially available substituted pyridine, followed by nitration and methoxylation or vice versa. For

instance, a one-pot synthesis method for a similar compound, 2-hydroxy-5-nitropyridine, involves the nitration of 2-aminopyridine followed by a

diazotization reaction.
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Hypothetical Synthesis of 4-Methoxy-5-nitropyridin-2-ol

Starting Material
(e.g., 4-Methoxypyridin-2-amine)

Nitration
(e.g., HNO₃, H₂SO₄)

Diazotization
(e.g., NaNO₂, HCl)

Hydrolysis

4-Methoxy-5-nitropyridin-2-ol

Click to download full resolution via product page

A possible synthetic route for 4-Methoxy-5-nitropyridin-2-ol.

Spectroscopic Characterization
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Methoxy-5-nitropyridin-2-ol has been identified in public databases. Howeve

based on its structure, the following spectral features would be anticipated:

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for th

hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl

groups.

¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methoxy group.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methoxy group,

N=O stretching of the nitro group, and C=C and C-N stretching vibrations of the pyridine ring.

Mass Spectrometry: The molecular ion peak [M]+ at m/z 170.03, corresponding to the molecular weight of the compound.

Potential Biological Activity and Experimental Protocols
Nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-neurodegenerative propertie

The presence of the nitro group can be crucial for activity, often acting as a bio-reducible moiety. Given the structural similarities to other bioactive

molecules, 4-Methoxy-5-nitropyridin-2-ol could be investigated for several biological activities.

In Vitro Cytotoxicity Assessment
A primary screening step for novel compounds is to assess their toxicity against various cell lines.

Table 2: Generalized Protocol for In Vitro Cytotoxicity (MTT Assay)
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Step Procedure

1. Cell Seeding
Plate cells (e.g., cancer cell lines like HeLa or normal cell lines like HEK293) in

96-well plates and allow them to adhere overnight.

2. Compound Treatment
Treat cells with a range of concentrations of 4-Methoxy-5-nitropyridin-2-ol for

24-72 hours.

3. MTT Addition
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate.

4. Formazan Solubilization
Solubilize the formazan crystals formed by viable cells using a suitable solvent

(e.g., DMSO).

5. Absorbance Reading
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify

the number of viable cells.

6. Data Analysis
Calculate the IC₅₀ value, which is the concentration of the compound that

inhibits cell growth by 50%.

digraph "Cytotoxicity Assay Workflow" {

graph [fontname = "Arial", label="Workflow for In Vitro Cytotoxicity Screening", labelloc=t, fontsize=14];

node [fontname = "Arial", shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"

edge [fontname = "Arial", color="#34A853"];

Start [label="Prepare Cell Culture"];

Treatment [label="Treat with 4-Methoxy-5-nitropyridin-2-ol\n(various concentrations)"];

Incubation [label="Incubate for 24-72h"];

MTT [label="Add MTT Reagent"];

Measure [label="Measure Absorbance"];

Analysis [label="Calculate IC₅₀", color="#EA4335", fillcolor="#F1F3F4"];

Start -> Treatment -> Incubation -> MTT -> Measure -> Analysis;

}

A generalized workflow for assessing cytotoxicity.

Kinase Inhibition Assay
Many pyridine-based compounds are known to be kinase inhibitors, a class of drugs that block the action of protein kinases.

Table 3: Generalized Protocol for Tyrosine Kinase Inhibition Assay

Step Procedure

1. Reaction Setup
In a microplate, combine the target tyrosine kinase, a substrate peptide, and

various concentrations of 4-Methoxy-5-nitropyridin-2-ol.

2. Initiation Start the kinase reaction by adding ATP.

3. Incubation
Incubate the reaction mixture at a controlled temperature to allow for

phosphorylation of the substrate.

4. Detection

Detect the level of substrate phosphorylation using a specific antibody that

recognizes the phosphorylated substrate. This can be done using various

methods such as ELISA or fluorescence polarization.

5. Data Analysis Determine the IC₅₀ value for the inhibition of the kinase activity.
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digraph "Kinase Inhibition Assay Workflow" {

graph [fontname = "Arial", label="Workflow for Tyrosine Kinase Inhibition Assay", labelloc=t, fontsize=14];

node [fontname = "Arial", shape=box, style=rounded, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"

edge [fontname = "Arial", color="#34A853"];

Start [label="Combine Kinase, Substrate,\nand Inhibitor"];

Initiate [label="Add ATP to start reaction"];

Incubate [label="Incubate at 37°C"];

Detect [label="Detect Phosphorylation"];

Analyze [label="Calculate IC₅₀", color="#EA4335", fillcolor="#F1F3F4"];

Start -> Initiate -> Incubate -> Detect -> Analyze;

}

A generalized workflow for kinase inhibition assays.

Antimicrobial Activity Assay
Heterocyclic compounds are a rich source of antimicrobial agents. The antibacterial and antifungal potential of 4-Methoxy-5-nitropyridin-2-ol could be

evaluated using standard microbiology assays.

Table 4: Generalized Protocol for Antibacterial Activity (Broth Microdilution)

Step Procedure

1. Preparation
Prepare a serial dilution of 4-Methoxy-5-nitropyridin-2-ol in a 96-well

microplate containing bacterial growth medium.

2. Inoculation
Inoculate each well with a standardized suspension of the test bacteria (e.g.,

Staphylococcus aureus, Escherichia coli).

3. Incubation
Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24

hours.

4. MIC Determination
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest

concentration of the compound that visibly inhibits bacterial growth.

5. MBC Determination (Optional)

To determine the Minimum Bactericidal Concentration (MBC), subculture the

contents of the wells with no visible growth onto agar plates. The MBC is the

lowest concentration that results in a significant reduction in bacterial viability.

Predicted ADMET Properties
In the absence of experimental data, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

properties of a compound. These predictions are valuable for early-stage drug discovery to identify potential liabilities.

Table 5: Predicted ADMET Properties of 4-Methoxy-5-nitropyridin-2-ol
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Property Predicted Value/Classification Implication

Human Intestinal Absorption High Good potential for oral bioavailability.

Blood-Brain Barrier Permeation Low
Less likely to cause central nervous system side

effects.

CYP450 2D6 Inhibition Likely Inhibitor Potential for drug-drug interactions.

Ames Mutagenicity Predicted Positive
Potential for mutagenicity, requires experimental

validation.

Hepatotoxicity Predicted Positive
Potential for liver toxicity, requires further

investigation.

Note: These are computational predictions and require experimental verification.

Conclusion
4-Methoxy-5-nitropyridin-2-ol is a small molecule with potential for further investigation in drug discovery and materials science. While specific

experimental data is currently lacking in the public domain, its chemical structure suggests that it could be a valuable synthetic intermediate and may

possess interesting biological activities. The generalized experimental protocols and predictive data presented in this guide offer a framework for

initiating research into the properties and applications of this compound. Further experimental studies are necessary to validate these predictions and

fully characterize the potential of 4-Methoxy-5-nitropyridin-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

To cite this document: BenchChem. [4-Methoxy-5-nitropyridin-2-ol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033052#4-methoxy-5-nitropyridin-2-ol-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

for a compatibility check]
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